

Technical Guide: Spectroscopic and Synthetic Profile of 2-chloro-3-methylquinoxaline

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Compound of Interest

Compound Name: 2-Chloro-3-methylquinoxaline

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties and synthetic methodology for the heterocyclic compound **2-chloro-3-methylquinoxaline**. The information presented is intended to support research and development activities in medicinal chemistry and related fields where quinoxaline derivatives are of significant interest.

Spectroscopic Data

The structural elucidation of **2-chloro-3-methylquinoxaline** is supported by various spectroscopic techniques. The key data from Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are summarized below.

Infrared (IR) Spectroscopy

The IR spectrum of **2-chloro-3-methylquinoxaline** exhibits characteristic absorption bands corresponding to its functional groups and aromatic structure. A notable feature is the aryl halide C-Cl stretching vibration.

Table 1: Infrared (IR) Spectral Data for **2-chloro-3-methylquinoxaline**

Vibrational Mode	Wavenumber (cm ⁻¹)	Intensity
C-Cl Stretch	1038.52[1]	Strong

Nuclear Magnetic Resonance (NMR) Spectroscopy

While extensive peer-reviewed spectral assignments for **2-chloro-3-methylquinoxaline** are not readily available in the public domain, the following tables provide predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on the analysis of structurally related quinoxaline derivatives and established principles of NMR spectroscopy. The exact chemical shifts and coupling constants would need to be confirmed by experimental data.

Table 2: Predicted ¹H NMR Spectral Data for **2-chloro-3-methylquinoxaline**

Proton	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) (Hz)
CH ₃	~2.8	Singlet	-
Ar-H (4 protons)	7.6 - 8.1	Multiplet	-

Table 3: Predicted ¹³C NMR Spectral Data for **2-chloro-3-methylquinoxaline**

Carbon	Predicted Chemical Shift (ppm)
CH ₃	~20
Ar-C	128 - 132
Ar-C (quaternary)	140 - 142
C-Cl	~150
C-N	~153

Experimental Protocols

The synthesis of **2-chloro-3-methylquinoxaline** is typically achieved through a two-step process involving the formation of a quinoxalinone intermediate followed by a chlorination reaction.[\[1\]](#)

Synthesis of 3-methylquinoxalin-2(1H)-one

The precursor, 3-methylquinoxalin-2(1H)-one, is synthesized via the condensation of o-phenylenediamine with ethyl pyruvate.[\[1\]](#)

Procedure:

- o-Phenylenediamine (0.10 M) is dissolved in warm n-butanol (300 mL).
- A solution of ethyl pyruvate (0.10 M) in n-butanol (100 mL) is added to the o-phenylenediamine solution with constant stirring.
- The resulting mixture is allowed to stand for 30 minutes and is then heated on a water bath for 1 hour.
- Upon cooling, crystals of 2-hydroxy-3-methylquinoxaline (a tautomer of 3-methylquinoxalin-2(1H)-one) precipitate.
- The crystals are collected by filtration, washed with n-hexane, and purified by recrystallization from ethanol.

Synthesis of 2-chloro-3-methylquinoxaline

The chlorination of the quinoxalinone intermediate yields the final product, **2-chloro-3-methylquinoxaline**.[\[1\]](#)

Procedure:

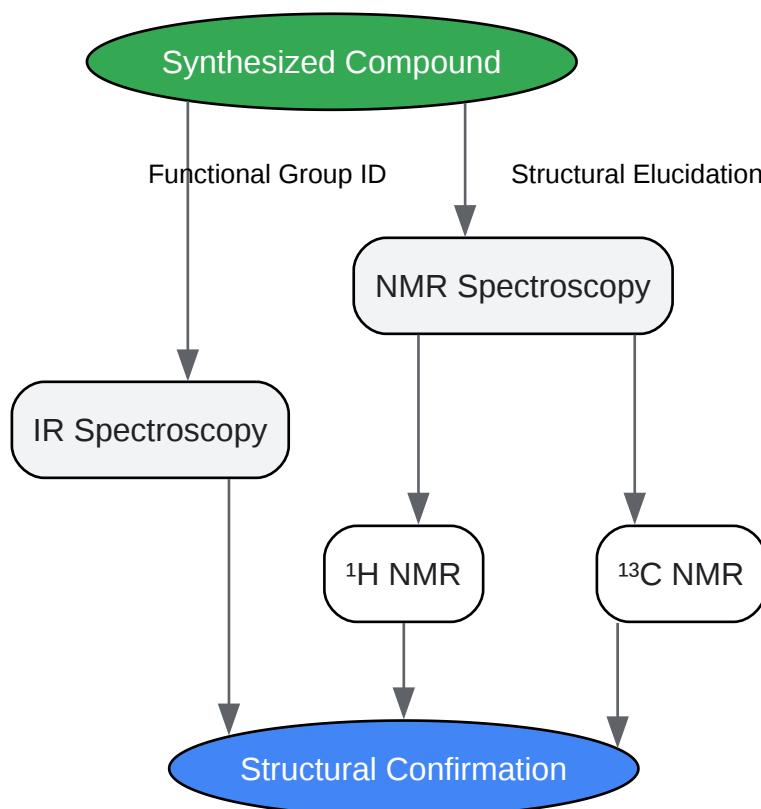
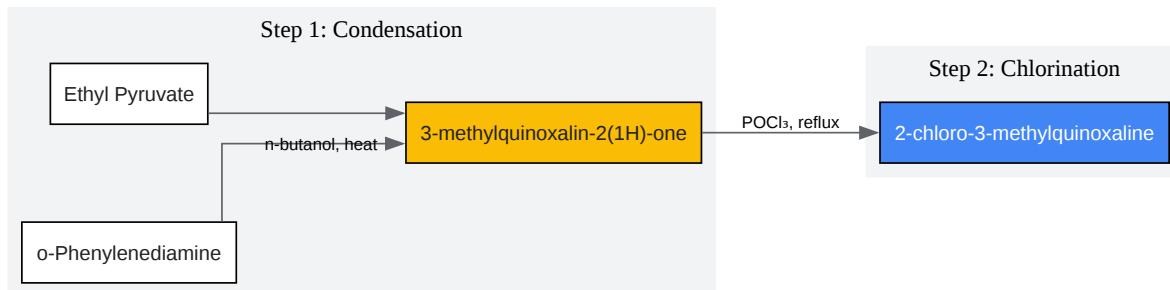
- 2-Hydroxy-3-methylquinoxaline (0.10 M) is refluxed in phosphorus oxychloride (POCl_3) (60 mL) for 90 minutes.[\[1\]](#)
- After the reaction is complete, the excess POCl_3 is removed by distillation.
- The residue is cooled to room temperature and carefully poured onto crushed ice in a beaker.
- The mixture is made alkaline by the addition of a 2% NaOH solution to precipitate the crude product.

- The crude product is collected by filtration and recrystallized from petroleum ether (40–60 °C) to yield pure crystals of **2-chloro-3-methylquinoxaline**.[\[1\]](#)

Mandatory Visualizations

Synthetic Workflow

The synthesis of **2-chloro-3-methylquinoxaline** can be represented by the following logical workflow, starting from the condensation of the diamine and dicarbonyl compounds to the final chlorination step.



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References

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